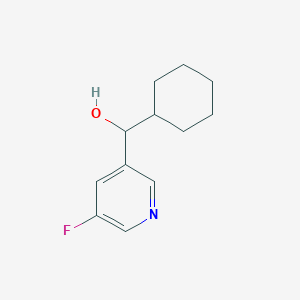

![molecular formula C10H10N2O3 B1453257 [5-(4-Méthoxyphényl)-1,2,4-oxadiazol-3-yl]méthanol CAS No. 1258639-51-8](/img/structure/B1453257.png)

[5-(4-Méthoxyphényl)-1,2,4-oxadiazol-3-yl]méthanol

Vue d'ensemble

Description

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazol group, and a methanol group . The methoxyphenyl group is a phenol with a methoxy group in the para position . The oxadiazol group is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For example, a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields .Molecular Structure Analysis

The molecular structure of “[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is likely to be complex due to the presence of multiple functional groups. The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group is a phenol with a methoxy group in the para position .Chemical Reactions Analysis

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” may participate in various chemical reactions. For instance, 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” likely has unique physical and chemical properties due to its complex structure. For instance, 4-Methoxybenzyl Alcohol has a density of 1.113 g/cm^3, a melting point of 22–25 °C, and a boiling point of 259 °C .Mécanisme D'action

Target of Action

The compound contains a 4-methoxyphenyl group, which is known to interact with various biological targets

Mode of Action

Compounds containing a 4-methoxyphenyl group are known to participate in various chemical reactions . The oxadiazole ring in the compound could potentially interact with biological targets, leading to changes in their function .

Biochemical Pathways

It’s known that 4-methoxyphenyl compounds can participate in various biochemical reactions

Pharmacokinetics

The compound’s solubility in alcohol and diethyl ether suggests that it may have good bioavailability

Result of Action

It’s known that 4-methoxyphenyl compounds can undergo photocatalytic oxidation to yield corresponding benzaldehydes

Action Environment

The action of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s solubility in different solvents suggests that its action could be influenced by the lipid content of the environment .

Avantages Et Limitations Des Expériences En Laboratoire

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit significant biological activity. However, it also has some limitations. For example, its solubility in water is relatively low, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its biological activity.

Orientations Futures

There are several future directions for the study of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol. One potential direction is the optimization of its biological activity through the synthesis of analogs with improved properties. Another direction is the evaluation of its potential use as a plant growth regulator and as a pesticide. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Applications De Recherche Scientifique

Inhibition de l'activité oxydante de la linoléate d'ALOX15

Ce composé a été étudié pour son potentiel à inhiber l'activité oxydante de la linoléate d'ALOX15 . ALOX15 est une enzyme de peroxydation lipidique qui présente une fonctionnalité variable dans différents modèles de cancer et d'inflammation . Le rôle physiopathologique des métabolites d'ALOX15 dérivés de l'acide linoléique et de l'acide arachidonique a fait de cette enzyme une cible pour la recherche pharmacologique .

Pharmacophore pour l'inhibition sélective du substrat

Le composé a été utilisé pour définir un pharmacophore commun, qui est essentiel pour l'inhibition allostérique . Des études de docking in silico et des simulations de dynamique moléculaire utilisant un modèle enzymatique allostérique dimérique ont indiqué que la modification chimique du pharmacophore central modifie les interactions enzyme-inhibiteur, induisant une diminution de la puissance inhibitrice .

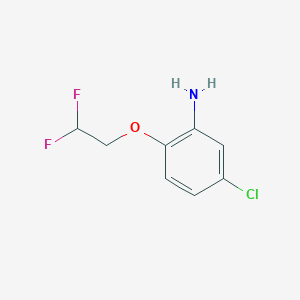

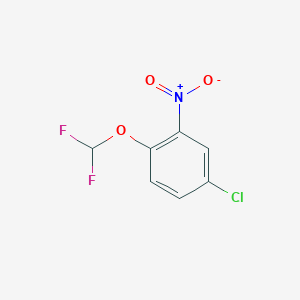

Réduction du groupe nitro

Le composé a été utilisé dans la réduction du groupe nitro en l'amine correspondante . Le chlorhydrate d'étain (II) a été choisi en raison de son efficacité de réduction élevée et de la simplicité de la réaction .

Synthèse des quinoléines

Le composé est utilisé comme réactif pour diverses réactions organiques chimiques telles que la synthèse des quinoléines .

Fragrance et arôme

Il est utilisé comme fragrance et arôme .

Oxydation photocatalytique

Le composé est utilisé pour étudier l'oxydation photocatalytique de l'alcool 4-méthoxybenzylique en p-anisaldéhyde .

Safety and Hazards

Propriétés

IUPAC Name |

[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)12-15-10/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYAFBNYQOUWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

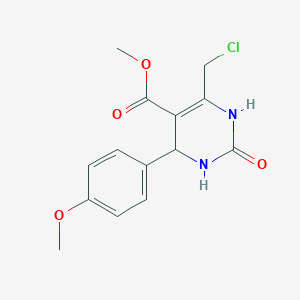

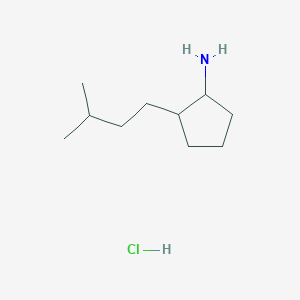

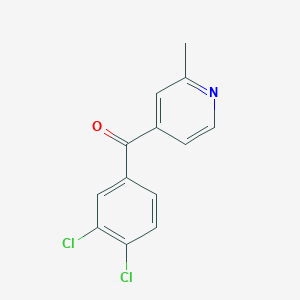

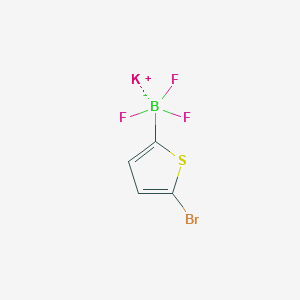

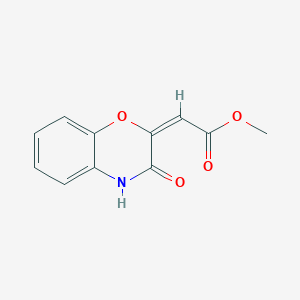

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)

![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)

![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)

![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)